molecular formula C20H20O9 B057354 Cassiaside CAS No. 123914-49-8

Cassiaside

Cat. No.: B057354
CAS No.: 123914-49-8
M. Wt: 404.4 g/mol
InChI Key: SBVZTBIAKFTNIJ-UHFFFAOYSA-N
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Description

Cassiaside is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine . It has been extensively researched for its pharmacological activities and has been shown to possess potent antioxidant and anti-inflammatory properties . This compound is a flavonoid glycoside and is one of the major components found in Cassia obtusifolia seeds .


Molecular Structure Analysis

This compound has a molecular formula of C20H20O9 . It is a naphthyl ketone glycoside and is one of the major components found in Cassia obtusifolia seeds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 404.367 Da and a monoisotopic mass of 404.110718 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 709.6±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .

Scientific Research Applications

  • Quality Control of Traditional Chinese Medicine : A study established a quality control method for Semen Cassiae using naphthopyrone reference extract (NRE), which includes Cassiaside B2 and this compound C. This method provides a scientific basis for using NRE in quality control, potentially replacing single component references in traditional Chinese medicine (Zhou et al., 2017).

  • Blood Lipid Regulation : Research on Cassia obtusifolia L. indicated that while its extract inhibited cholesterol synthesis, this compound B did not significantly affect cholesterol synthesis. This suggests that the mechanism of the extract in decreasing blood lipid levels might not primarily involve this compound B (Yongfu & Zelian, 2003).

  • Respiratory Health : A 2019 study found that compounds including this compound from Cassia obtusifolia seeds inhibited the expression and production of MUC5AC mucin in airway epithelial cells, suggesting potential applications in respiratory health, particularly in regulating mucus production (Choi et al., 2019).

  • Inflammatory Diseases : this compound C from Cassiae semen was found to inhibit M1 polarization of macrophages by downregulating glycolysis, suggesting its potential as a therapeutic strategy for chronic inflammatory conditions (Kim et al., 2022).

  • Pharmacological Properties of Cassia obtusifolia : A comprehensive review highlighted the pharmacological properties of Cassia obtusifolia L., including antidiabetic, antimicrobial, anti-inflammatory, and neuroprotective properties, with this compound among its main chemical constituents (Ali et al., 2021).

  • Hepatoprotective Effects : this compound, isolated from Cassia obtusifolia seeds, showed hepatoprotective effects against oxidative damage in human hepatic HepG2 cells, indicating its potential in preventing hepatic diseases (Ali et al., 2018).

Mechanism of Action

Cassiaside has been found to inhibit M1 polarization of macrophages by downregulating glycolysis . It reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2 and the phosphorylation of nuclear factor kappa B . Moreover, this compound-treated macrophages showed marked suppression of LPS/IFN-γ-induced HIF-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A expression, along with downregulation of the phosphoinositide 3-kinases (PI3K)/AKT/mTORC1 signaling pathway .

Safety and Hazards

Cassiaside is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Cassiaside has shown potential in treating chronic inflammatory diseases by inhibiting M1 polarization of macrophages . It also has potential anti-obesity effects via appetite suppression by 5-HT2C receptor activation . These findings suggest that this compound could be further explored as a therapeutic strategy for chronic inflammatory conditions and obesity .

Properties

IUPAC Name

5-hydroxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O9/c1-8-5-10(22)15-12(27-8)6-9-3-2-4-11(14(9)17(15)24)28-20-19(26)18(25)16(23)13(7-21)29-20/h2-6,13,16,18-21,23-26H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZTBIAKFTNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=CC=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cassiaside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

123914-49-8
Record name Cassiaside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 - 257 °C
Record name Cassiaside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033913
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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